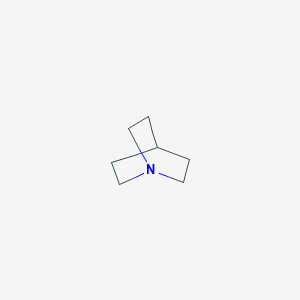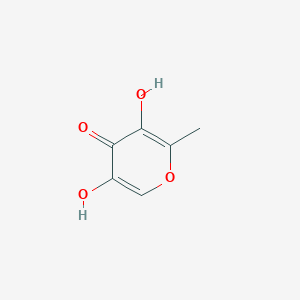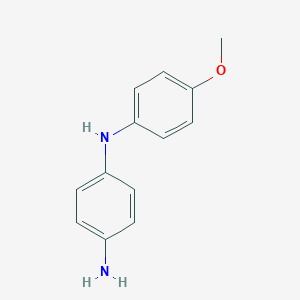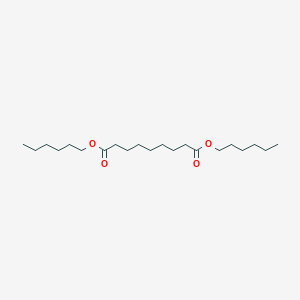
Oleoyl sarcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl sarcosine is a N-acyl-amino acid.
Mécanisme D'action
Target of Action
This compound is a derivative of sarcosine, an amino acid that plays a role in various biological processes
Mode of Action
The exact mode of action of Oleoyl sarcosine is not well-documented. As a derivative of sarcosine, it may interact with its targets in a similar manner. The presence of the oleoyl group could modify these interactions, leading to different effects . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Given its structural similarity to sarcosine, it may influence pathways involving this amino acid . .
Pharmacokinetics
Its bioavailability, or the extent and rate at which it reaches its site of action, is also unknown
Result of Action
As a derivative of sarcosine, it may have similar effects, but the presence of the oleoyl group could result in different outcomes . More research is needed to elucidate these effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-(N-Methyloleamido)acetic acid are not well-understood. It is possible that this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
Numéro CAS |
110-25-8 |
|---|---|
Formule moléculaire |
C21H39NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+ |
Clé InChI |
DIOYAVUHUXAUPX-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Key on ui other cas no. |
16693-85-9 110-25-8 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















